2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
Overview
Description
2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane is a compound with the molecular formula C3Cl2F6 . It is used as a refrigerant .
Synthesis Analysis
The synthesis of 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane involves the use of HCFC-225 as the starting material. This reaction contains, in addition to HCFC-225ca, HCFC-225cb, HCFC-225aa, etc., and such HCFC-225cb, HCFC-225aa, etc. will remain as they are without being reacted (dehydrofluorinated) .Molecular Structure Analysis
The molecular structure of 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane consists of 3 carbon atoms, 2 chlorine atoms, and 6 fluorine atoms . The InChI representation of the molecule isInChI=1S/C3Cl2F6/c4-1(5,2(6,7)8)3(9,10)11
. Chemical Reactions Analysis
2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals .Physical And Chemical Properties Analysis
The molecular weight of 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane is 220.93 g/mol . It has a complexity of 127 and does not have any hydrogen bond donor count . The exact mass and monoisotopic mass of the molecule is 219.9281244 g/mol .Scientific Research Applications
1. Molecular Structures and Conformational Studies
2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane (CFP) has been studied for its molecular structures and conformational compositions. Using gas-phase electron diffraction, it was found to form a mixture of two conformers, with the anti form being more stable. This research contributes to understanding the molecular geometry and stability of CFP and related compounds (Postmyr, 1994).
2. Fluorine-containing Elastomer Curing Agent
CFP derivatives have been utilized in the synthesis of novel compounds, such as 2,2-bis(4-amino-3-mercaptophenyl)hexafluoropropane. This compound has applications as a curing agent for fluorine-containing elastomers, highlighting its potential in materials science and polymer chemistry (Sonoi et al., 1998).
3. Hydrogen-Bonding Interactions Study
CFP and its derivatives have been used to study hydrogen-bonding interactions in the gas phase. Fourier transform ion cyclotron resonance spectrometry was used to experimentally and computationally analyze these interactions, providing insights into the molecular behavior of fluorinated compounds (Guerrero et al., 2009).
4. Synthesis and Characterization of Fluorine-Containing Monomers
The compound has been used in synthesizing fluorine-containing polybenzoxazole monomers, which are significant in developing high-performance polymers. These monomers have been characterized using various analytical techniques, contributing to the field of polymer chemistry (Ju-sun, 2007).
5. Solvent Applications in Radical Cation Studies
CFP and related compounds like hexafluoropropan-2-ol have been identified as ideal solvents for studying radical cations due to their unique properties. They are used in electron paramagnetic resonance (EPR) spectroscopy and mechanistic studies, highlighting their role in advanced chemical analysis (Eberson et al., 1997).
properties
IUPAC Name |
2,2-dichloro-1,1,1,3,3,3-hexafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2F6/c4-1(5,2(6,7)8)3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOASHYXFVSAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167861 | |
Record name | 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | |
CAS RN |
1652-80-8 | |
Record name | 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1652-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001652808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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